

# understanding the stereochemistry of LG50643

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LG50643

Cat. No.: B1675217

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An extensive search for information on the stereochemistry of **LG50643** did not yield any relevant results. It is possible that "**LG50643**" is an internal, preclinical, or incorrect identifier for a compound.

The search did, however, provide information on a clinical-stage drug candidate named BH-30643. This compound is currently in a Phase I/II clinical trial (SOLARA) for the treatment of non-small cell lung cancer (NSCLC) with specific gene mutations.<sup>[1][2][3]</sup>

## Overview of BH-30643

BH-30643 is described as a novel, orally available, non-covalent, macrocyclic, and mutant-selective OMNI-epidermal growth factor receptor (EGFR) inhibitor.<sup>[3]</sup> Its primary mechanism of action is to target a wide range of mutations in the EGFR kinase domain, including classical mutations (e.g., exon 19 deletions and L858R), less common atypical mutations, and mutations that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs), such as C797S and T790M.<sup>[3]</sup> The drug is designed to be selective for mutant EGFR over wild-type EGFR and human epidermal growth factor receptor 2 (HER2).<sup>[3]</sup>

The ongoing SOLARA study is an open-label, multicenter, first-in-human trial designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of BH-30643 in adult subjects with locally advanced or metastatic NSCLC harboring EGFR and/or HER2 mutations.<sup>[1][2][3]</sup>

## Lack of Stereochemical and Synthetic Data

Despite the information available on the clinical development and mechanism of action of BH-30643, there is no publicly available data regarding its specific chemical structure, stereochemistry, or synthetic route. Consequently, the core requirements of the request for an in-depth technical guide on the stereochemistry, including quantitative data and detailed experimental protocols, cannot be fulfilled at this time. Information on the specific signaling pathways beyond the general inhibition of mutant EGFR is also not sufficiently detailed in the public domain to create the requested visualizations.

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## References

- 1. UCI Health | UCI Health | Orange County, CA [[ucihealth.org](https://ucihealth.org)]
- 2. A Phase 1/2 Open-Label, Multicenter, First-in-Human Study of the Safety, Tolerability, Pharmacokinetics, and Antitumor Activity of BH-30643 in Adult Subjects with Locally Advanced or Metastatic NSCLC Harboring EGFR and/or HER2 Mutations (SOLARA) | Dana-Farber Cancer Institute [[dana-farber.org](https://dana-farber.org)]
- 3. ClinicalTrials.gov [[clinicaltrials.gov](https://clinicaltrials.gov)]
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